Lauroyl chloride
Overview
Description
Lauroyl chloride, a compound utilized in various chemical syntheses, serves as an acylating agent to introduce the lauroyl group into molecules. It is a prominent reagent in the production of surfactants, where it reacts with different amines, alcohols, and other nucleophiles to form lauroyl derivatives with specific surface-active properties.
Synthesis Analysis
The synthesis of lauroyl chloride derivatives is a common theme across several studies. For instance, lauroyl chloride is used to acylate agaroids, resulting in hydrophobic plastic films with high degrees of substitution . Similarly, it is involved in the synthesis of sodium lauroyl alanine through a condensation reaction with alanine under alkaline conditions . Another study demonstrates the synthesis of N-lauroyl serinamide through an amidation reaction with serine, offering potential use as an emulsifier . These examples highlight the versatility of lauroyl chloride in synthesizing a variety of compounds with different applications.
Molecular Structure Analysis
While the papers provided do not delve into the molecular structure of lauroyl chloride itself, they do discuss the structures of its derivatives. For example, the structure of sodium lauroyl alanine was characterized by IR and ^1H NMR, confirming the successful attachment of the lauroyl group to alanine . Similarly, the structure of N-lauroyl serinamide was confirmed through FTIR spectroscopy, indicating the presence of the carbonyl amide group .
Chemical Reactions Analysis
Lauroyl chloride participates in various chemical reactions, primarily as an acylating agent. It reacts with hydroxyl groups in agaroids to produce hydrophobic films , with amino acids like alanine and serine to form surfactants , and with hemicelluloses in an ionic liquid to create lauroylated hemicelluloses . These reactions typically involve nucleophilic substitution mechanisms where the chloride ion is displaced by the nucleophile.
Physical and Chemical Properties Analysis
The physical and chemical properties of lauroyl chloride derivatives are extensively studied. For instance, the critical micelle concentration (cmc) and surface tension of sodium N-lauroylglycine were determined, indicating its potential as a surfactant . The surface modification of tourmaline powder with lauroyl chloride resulted in a hydrophobic surface, as evidenced by the increased contact angle . Additionally, the synthesis of N-lauroyl-L-Valine sodium provided insights into its surface and interfacial tension properties, which are crucial for its application in reducing interfacial tension .
Relevant Case Studies
Several case studies demonstrate the application of lauroyl chloride derivatives. The formation of stable vesicles from the interaction of sodium N-lauroylsarcosinate with N-alkylpyridinium chloride surfactants shows potential for pH-triggered drug release . The study on the synthesis of lauroyl peroxide from lauroyl chloride and sodium peroxide presents a new technological process with an improved yield, highlighting its industrial relevance .
Scientific Research Applications
Esterification of Biomaterials
Cellulose and Hemicelluloses Modification : Lauroyl chloride is used to esterify cellulose and hemicelluloses, which enhances their properties for various applications. The modification of wheat straw hemicelluloses and agricultural by-products like wheat and maize bran with lauroyl chloride results in cellulose esters with improved mechanical, thermal, and biodegradable properties. This process is optimized under certain conditions like reaction temperature and time, which significantly affect the degree of substitution (DS) and yield of the product (Satgé et al., 2002); (Ren et al., 2008); (Chauvelon et al., 2000).
Protein Modification : Lauroyl chloride is also used in the chemical lipophilization of proteins like soy protein isolate and wheat gluten. This modification helps in adjusting the properties of proteins to meet specific demands, such as improving solubility or functional properties (Roussel-Philippe et al., 2000).
Enzymatic Modification
Modification of SOD (Superoxide Dismutase) : Lauroyl chloride has been used to modify SOD from sheep blood, enhancing its enzymatic performance, heat stability, pH tolerance, and half-life. This demonstrates the potential of lauroyl chloride in improving the properties of enzymes for various applications (Xue-sha, 2014).
Material Engineering
Surface Modification of Materials : Lauroyl chloride has been utilized in the surface modification of materials like tourmaline powder, which enhances its hydrophobic properties without affecting the crystal structure. This modification is crucial in material engineering for developing materials with specific surface characteristics (Liu Yang, 2011); (Hu et al., 2011).
Biocomposite Production : Lauroyl chloride is used in the homogeneous modification of ball-milled bamboo in ionic liquids for bio-based composites production. This process alters the physical and chemical properties of bamboo, making it suitable for various industrial applications (Wen et al., 2011).
Biochemistry and Molecular Biology
Biosensor Development : Lauroyl chloride has been used in the development of biosensors, particularly for detecting cysteine. This involves creating a lauroyl-doped biosensor that exhibits high sensitivity and specificity, making it suitable for biological and environmental applications (An & Jang, 2018).
Environmental Science
Heavy Metal Adsorption : Lauroyl chloride-modified chitosan has been studied for its effectiveness in adsorbing heavy metals like Cu(II) and Pb(II) from aqueous solutions. The study provides insights into the potential of lauroyl chloride in creating adsorbents for environmental clean-up (Vieira et al., 2019).
Deinking of Old Newspapers : Lauroyl chloride esterified carboxymethyl cellulose has been used in the deinking process of old newspapers, showing significant improvements in pulp brightness and reduction in residual ink. This application demonstrates the potential of lauroyl chloride in paper recycling processes (Bei Jun-ji, 2015).
Safety And Hazards
Lauroyl chloride is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) due to its potential to cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
properties
IUPAC Name |
dodecanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGIJDNPUZEBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044368 | |
Record name | Dodecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Water white liquid; [HSDB] Colorless liquid; [MSDSonline] | |
Record name | Dodecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5048 | |
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Boiling Point |
145 °C @ 18 MM HG | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ETHER | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Lauroyl chloride | |
Color/Form |
WATER-WHITE LIQUID | |
CAS RN |
112-16-3 | |
Record name | Dodecanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dodecanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lauroyl chloride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14670 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dodecanoyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dodecanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauroyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | LAUROYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LHL10777I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-17 °C | |
Record name | DODECANOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5567 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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